Ethanol, 2-(4-chloro-2-fluorophenoxy)-
Overview
Description
Ethanol, 2-(4-chloro-2-fluorophenoxy)- is an organic compound with the molecular formula C8H8ClFO2 It is characterized by the presence of a chloro and fluoro substituent on the phenoxy group attached to the ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(4-chloro-2-fluorophenoxy)- typically involves the reaction of 4-chloro-2-fluorophenol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(4-chloro-2-fluorophenoxy)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding phenol derivative.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2-(4-chloro-2-fluorophenoxy)acetaldehyde or 2-(4-chloro-2-fluorophenoxy)acetic acid.
Reduction: Formation of 4-chloro-2-fluorophenol.
Substitution: Formation of various substituted phenoxyethanol derivatives.
Scientific Research Applications
Ethanol, 2-(4-chloro-2-fluorophenoxy)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2-(4-chloro-2-fluorophenoxy)- involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2-(4-chlorophenoxy)
- Ethanol, 2-(4-fluorophenoxy)
- Ethanol, 2-(2-chloro-4-fluorophenoxy)
Uniqueness
Ethanol, 2-(4-chloro-2-fluorophenoxy)- is unique due to the presence of both chloro and fluoro substituents on the phenoxy group. This combination of substituents can result in distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-(4-chloro-2-fluorophenoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNPRGPUXJVECJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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